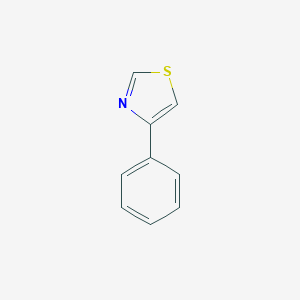

4-Feniltiazol

Descripción general

Descripción

4-Phenylthiazole is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Although the provided papers do not directly discuss 4-Phenylthiazole, they do provide insights into the synthesis, molecular structure, chemical reactions, and properties of closely related thiazole derivatives. These derivatives often exhibit a wide range of biological activities and are of interest in the development of new pharmaceuticals and materials .

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of significant interest due to their potential applications. For instance, the synthesis of 2,4-diamino-5-phenylthiazole hydrochloride, a compound related to 4-Phenylthiazole, involves the introduction of a carbon-14 label in the final step, which is useful for tracking the compound in biological systems . Another example is the synthesis of 4-aryl-2-aminothiazoles through a three-component reaction that does not require transition metals, which is advantageous for its simplicity and environmental friendliness10. Additionally, the synthesis of 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles and their ruthenium complexes demonstrates the versatility of thiazole derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical properties and biological activities. For example, the X-ray crystal structure of a strongly fluorescent oxazole derivative provides insights into the molecular conformation that contributes to its high fluorescence quantum yield . Similarly, the single-crystal structures of ruthenium complexes with triazole derivatives reveal a piano stool geometry around the ruthenium center, which is important for understanding their catalytic properties .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions, which can be utilized to create diverse heterocyclic scaffolds. For instance, the nucleophilic ring opening of oxazolone derivatives followed by cyclization can lead to the formation of various substituted oxazoles . Additionally, the reaction of potassium dithiocarbazinate with hydrazine hydrate demonstrates the synthesis of triazole derivatives, which can be further modified to produce Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the thiazole ring can significantly affect the compound's antimicrobial and antitumor activities, as seen in the synthesis and biological evaluation of various 1,2,3-dithiazoles . Moreover, the design of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles as inhibitors of nitric oxide synthase illustrates the importance of structural modifications in achieving desired biological effects .

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

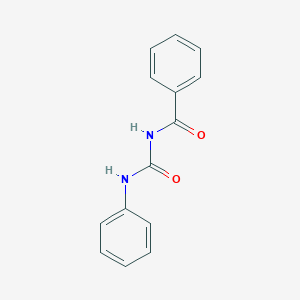

Los derivados del 4-Feniltiazol han mostrado promesa como agentes anticancerígenos potenciales. Por ejemplo, un estudio reciente descubrió análogos de this compound sustituidos con ureido con potentes propiedades antiproliferativas. El compuesto 27 exhibió una notable citotoxicidad contra las células cancerosas hepáticas HepG2, superando al fármaco conocido Sorafenib. Las investigaciones mecanísticas revelaron que el compuesto 27 inhibió la migración de células HCC, indujo el arresto del ciclo celular y promovió la apoptosis. Notablemente, se dirigió al receptor del factor de crecimiento similar a la insulina 1 (IGF1R) como un objetivo molecular clave .

Actividades Antimicrobianas y Antifúngicas

Otra vía de investigación implica evaluar las actividades biológicas del this compound. Los estudios preliminares han demostrado sus propiedades antimicrobianas y antifúngicas. Si bien se necesitan más investigaciones, estos hallazgos sugieren aplicaciones potenciales en la lucha contra las enfermedades infecciosas .

Relaciones Estructura-Actividad (SAR) para Agentes Antibacterianos

Los investigadores han explorado las relaciones estructura-actividad de los derivados del this compound contra Staphylococcus aureus resistente a la meticilina (MRSA). Al modificar la posición de la cola lipofílica, se desarrollaron nuevos compuestos anti-MRSA. Estos esfuerzos contribuyen a abordar la creciente amenaza de la resistencia antimicrobiana .

Safety and Hazards

4-Phenylthiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Direcciones Futuras

The development of anticancer drug resistance has significantly restricted the clinical efficacy of most commonly prescribed anticancer drugs. Therefore, there is a strong need for novel metal-based drugs, which more selectively target tumor cells and overcome resistance problems, while featuring unique mechanisms of action . 4-Phenylthiazole and its derivatives have shown promise in this regard .

Mecanismo De Acción

Target of Action

4-Phenylthiazole, also known as 4-Phenyl-1,3-thiazole, has been found to have anticancer potential. It primarily targets cancer cells, specifically human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells . The compound’s primary targets are the Insulin-like Growth Factor 1 Receptor (IGF1R) and DNA models including G-quadruplex structures .

Mode of Action

4-Phenylthiazole interacts with its targets through binding preferences to selected amino acids and DNA models . The compound’s interaction with IGF1R is particularly strong, as substantiated by molecular modeling . The binding of 4-Phenylthiazole to these targets results in changes in the cellular environment, leading to the inhibition of cell proliferation and the induction of apoptosis .

Biochemical Pathways

The compound affects the IGF1R pathway, which plays a crucial role in cell growth and survival . By inhibiting IGF1R, 4-Phenylthiazole disrupts this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis . This results in the reduction of tumor growth and metastasis.

Pharmacokinetics

Computational predictions indicate favorable drug-like properties for the compound .

Result of Action

The result of 4-Phenylthiazole’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in tumor growth and metastasis, making 4-Phenylthiazole a promising candidate for anticancer therapy .

Action Environment

The action of 4-Phenylthiazole can be influenced by various environmental factors. For instance, the compound’s stability and behavior in aqueous solutions can affect its efficacy . .

Análisis Bioquímico

Biochemical Properties

4-Phenylthiazole has been found to interact with various biomolecules, including DNA models and selected amino acids . These interactions play a crucial role in its biochemical activity, influencing its stability and behavior in aqueous solutions .

Cellular Effects

In cellular studies, 4-Phenylthiazole has demonstrated significant effects on cell function. For instance, it has been found to induce apoptosis and interfere with the cell cycle in SW480 colon cancer cells . Its anticancer potencies have been investigated in three human cancer cell lines, revealing IC50 values in the low micromolar range .

Molecular Mechanism

The molecular mechanism of action of 4-Phenylthiazole involves binding interactions with biomolecules and potential enzyme inhibition or activation . Its cyclometalated derivatives have shown promising anticancer activity, with their formation and purity confirmed by various techniques .

Temporal Effects in Laboratory Settings

The effects of 4-Phenylthiazole have been observed to change over time in laboratory settings. Studies have investigated its stability, degradation, and long-term effects on cellular function in in vitro studies .

Propiedades

IUPAC Name |

4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCQDIWJQBSUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171308 | |

| Record name | Thiazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1826-12-6 | |

| Record name | 4-Phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

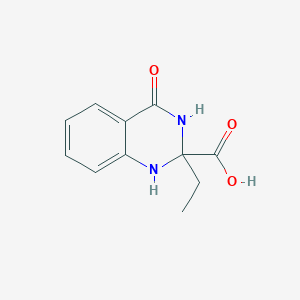

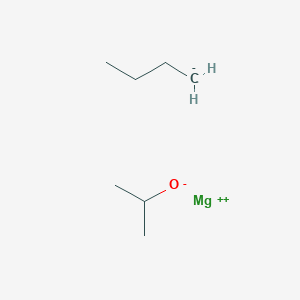

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)